3,5-Dichloro-6-fluoropyridin-2-amine
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Overview
Description
3,5-Dichloro-6-fluoropyridin-2-amine: is a chemical compound with the molecular formula C5H3Cl2FN2 . It is a pyridine derivative characterized by the presence of chlorine and fluorine atoms at the 3, 5, and 6 positions, respectively. This compound is typically a white to pale yellow solid and is known for its stability under standard temperature and pressure conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-6-fluoropyridin-2-amine can be achieved through various methods. One common approach involves the halogenation of pyridine derivatives.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors and controlled environments to ensure the purity and yield of the final product. The process typically includes the following steps:
Fluorination: Introduction of fluorine atoms using reagents such as hydrogen fluoride or fluorine gas.
Chlorination: Introduction of chlorine atoms using reagents like chlorine gas or thionyl chloride.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxides or hydroxylated derivatives.
Reduction Products: Amines or partially reduced intermediates.
Scientific Research Applications
Chemistry: 3,5-Dichloro-6-fluoropyridin-2-amine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is also used in the formulation of certain pesticides and herbicides .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
- 2,6-Dichloro-5-fluoropyridin-3-amine
- 3,5-Difluoro-2,4,6-triazidopyridine
- 2,6-Dichloro-3-aminopyridine
Comparison: 3,5-Dichloro-6-fluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions. For instance, the presence of both chlorine and fluorine atoms in specific positions can enhance its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
3,5-dichloro-6-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGPHVQFUVKNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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